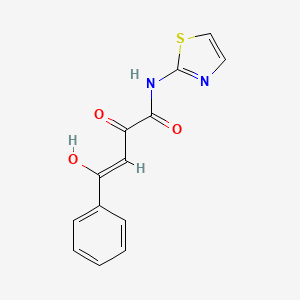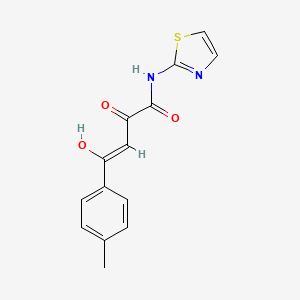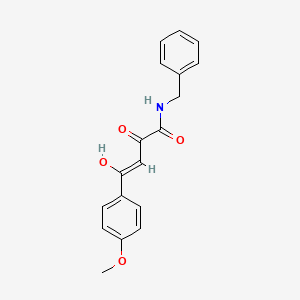
N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide
Descripción general
Descripción
N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide, also known as BMB-4, is a synthetic compound that has shown potential for use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide is not fully understood, but it is thought to involve binding to the active site of the proteasome and inhibiting its activity. This leads to an accumulation of ubiquitinated proteins and ultimately cell death. This compound has also been found to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound has been found to be highly selective for the proteasome and does not affect other cellular processes. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify any potential side effects. Another area of interest is its potential use as a tool for studying the role of the proteasome in various cellular processes. Further studies are needed to determine the specificity and selectivity of this compound for the proteasome and to identify any potential off-target effects. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its production.
Aplicaciones Científicas De Investigación
N-benzyl-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenamide has been found to have various applications in scientific research. One area of interest is its potential use as a proteasome inhibitor. Proteasomes are cellular structures that play a critical role in protein degradation, and inhibition of proteasome activity has been shown to have therapeutic potential for various diseases, including cancer. This compound has been found to inhibit proteasome activity in vitro and in vivo, making it a promising candidate for further study in this area.
Propiedades
IUPAC Name |
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-15-9-7-14(8-10-15)16(20)11-17(21)18(22)19-12-13-5-3-2-4-6-13/h2-11,20H,12H2,1H3,(H,19,22)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXPABQGCMFEG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NCC2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



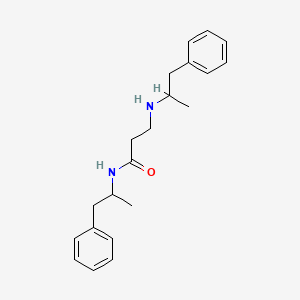

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide](/img/structure/B3832007.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B3832011.png)
![4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B3832017.png)
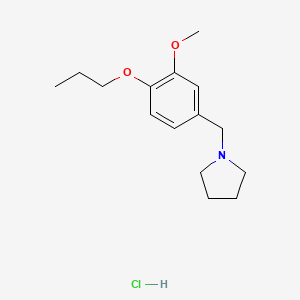
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832036.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832044.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)


